Propionohydrazide

Description

Properties

IUPAC Name |

propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-3(6)5-4/h2,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGIRFAFSFKYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206905 | |

| Record name | Propanoic acid, hydrazide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5818-15-5 | |

| Record name | Propanoic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5818-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005818155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, hydrazide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H0YVF8J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propionohydrazide: A Comprehensive Technical Guide for Scientific Professionals

Introduction

Propionohydrazide, with the IUPAC name propanehydrazide, is a fascinating and versatile molecule that holds a significant position at the nexus of organic synthesis and medicinal chemistry.[1] As a derivative of both propionic acid and hydrazine, it belongs to the broader class of acylhydrazides, which are recognized for their rich reactivity and diverse biological activities.[2][3] The core structure, featuring a reactive hydrazide moiety (-CONHNH₂) attached to a propyl group, makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives.[2] These resulting molecules have shown promise in various therapeutic areas, including antimicrobial, antifungal, and anticancer applications, underscoring the importance of propionohydrazide as a key intermediate in drug discovery and development.[2] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the chemical properties, structure, synthesis, and applications of propionohydrazide, grounded in established scientific principles and practical insights.

Chemical Structure and Physicochemical Properties

The chemical identity of propionohydrazide is defined by its molecular structure, which dictates its physical and chemical behavior. Below is a summary of its key properties.

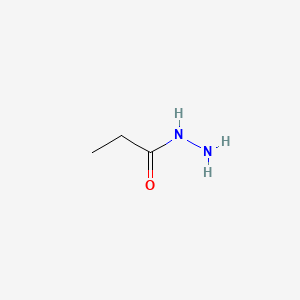

Diagram of Propionohydrazide's Chemical Structure

Sources

Introduction: The Role and Synthesis of Propionohydrazide

An In-depth Technical Guide to the Synthesis of Propionohydrazide from Propanoic Acid

Propionohydrazide (Propanoic Acid Hydrazide) is a valuable chemical intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its structure, featuring a reactive hydrazide moiety (-CONHNH₂), serves as a versatile synthon for the construction of more complex heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are core scaffolds in many bioactive molecules. The synthesis of propionohydrazide from the readily available and inexpensive starting material, propanoic acid, is a fundamental transformation for researchers in drug development and process chemistry.

This guide provides an in-depth exploration of the primary synthetic routes from propanoic acid to propionohydrazide. We will dissect the mechanistic underpinnings of each pathway, provide field-tested experimental protocols, and discuss the critical parameters that govern reaction efficiency and product purity. The focus is not merely on procedural steps but on the chemical rationale that informs an effective and reproducible synthesis.

Strategic Overview: Navigating the Synthetic Landscape

The conversion of a carboxylic acid to its corresponding hydrazide can be broadly accomplished via two strategic pathways: a classical two-step approach involving an ester intermediate, and a more contemporary direct coupling method. The choice between these routes depends on factors such as scale, reagent availability, cost, and desired purity profile.

Figure 1: High-level overview of the two primary synthetic routes for converting propanoic acid to propionohydrazide.

Route 1: The Classical Two-Step Synthesis via Esterification and Hydrazinolysis

This robust and widely employed method first converts propanoic acid into a more reactive ester derivative, which is subsequently reacted with hydrazine. This approach is highly reliable, scalable, and utilizes common laboratory reagents.

Part A: Fischer Esterification of Propanoic Acid

The first step is the conversion of propanoic acid to an alkyl propanoate, typically ethyl propanoate, via Fischer esterification.[1] This is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2][3]

Mechanistic Insight: The reaction is initiated by the protonation of the carbonyl oxygen of propanoic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (e.g., ethanol). A tetrahedral intermediate is formed, which, after proton transfers, eliminates a molecule of water to yield the ester and regenerate the acid catalyst.[4][5] The entire process is in equilibrium, which necessitates strategies to drive the reaction toward the product.

Figure 2: Simplified mechanism of acid-catalyzed Fischer Esterification.

Experimental Protocol: Synthesis of Ethyl Propanoate

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propanoic acid (74.08 g, 1.0 mol) and absolute ethanol (92.14 g, 117 mL, 2.0 mol).

-

Causality: An excess of ethanol is used to shift the reaction equilibrium to the right, favoring ester formation, according to Le Châtelier's principle.[2]

-

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.5 mL, ~0.045 mol) to the mixture.

-

Causality: Sulfuric acid is a strong acid catalyst required to protonate the carboxylic acid and a dehydrating agent that helps remove the water byproduct, further driving the equilibrium.[4]

-

-

Reaction: Heat the mixture to a gentle reflux (boiling point of ethanol is ~78 °C) and maintain for 3-4 hours.[6]

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of saturated sodium chloride solution (brine).

-

Causality: The water wash removes excess ethanol and sulfuric acid. The bicarbonate wash neutralizes any remaining sulfuric acid and unreacted propanoic acid. The brine wash helps to break any emulsions and removes residual water from the organic layer.

-

-

Drying and Purification: Separate the organic layer (top layer), dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and purify by fractional distillation. Collect the fraction boiling at 98-100 °C.[1] The expected yield is typically 75-85%.

Part B: Hydrazinolysis of Ethyl Propanoate

The second step involves the reaction of the purified ethyl propanoate with hydrazine hydrate. This is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group of the ester.

Mechanistic Insight: Unlike esterification, this reaction does not require a catalyst. Hydrazine is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating ethanol to form the stable propionohydrazide. The reaction is generally high-yielding and proceeds under mild conditions.[7]

Experimental Protocol: Synthesis of Propionohydrazide

-

Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl propanoate (51.07 g, 0.5 mol) in 100 mL of absolute ethanol.

-

Causality: Ethanol serves as a mutual solvent for both the ester and hydrazine hydrate, ensuring a homogeneous reaction mixture.

-

-

Reagent Addition: While stirring, add hydrazine hydrate (64-85% solution, e.g., 27.5 g of 85% solution, ~0.55 mol) dropwise to the solution. An exothermic reaction may be observed.

-

Causality: A slight molar excess of hydrazine ensures complete conversion of the ester. The addition should be controlled to manage the reaction exotherm.

-

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After cooling the reaction mixture to room temperature, reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath. The propionohydrazide product will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether or ethanol to remove any unreacted starting material. The product can be further purified by recrystallization from ethanol or an ethanol/ether mixture if necessary. The typical yield is >90%.

Route 2: The Modern One-Step Synthesis via Direct Coupling

This approach avoids the intermediate esterification step by activating the propanoic acid in situ, allowing it to react directly with hydrazine. This is achieved using coupling reagents commonly employed in peptide synthesis.[9]

Mechanistic Insight: Coupling reagents like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic hydrazine. To increase efficiency and suppress side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which then reacts cleanly with hydrazine.[9][10]

Figure 3: Workflow for the direct synthesis of propionohydrazide using a coupling agent like EDC with an HOBt additive.

Experimental Protocol: Direct Synthesis of Propionohydrazide

-

Reactor Setup: To a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add propanoic acid (7.41 g, 0.1 mol), 1-hydroxybenzotriazole (HOBt, 15.3 g, 0.1 mol), and 100 mL of dichloromethane (DCM) or dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 21.1 g, 0.11 mol) in one portion, followed by the slow, dropwise addition of a solution of hydrazine hydrate (5.5 g of 85% solution, ~0.11 mol) in 20 mL of the reaction solvent.

-

Causality: The reaction is performed at 0 °C initially to control the exotherm from the formation of the active ester and to maintain the stability of the reagents.

-

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: If using DCM, wash the reaction mixture sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine. If using DMF, the solvent is typically removed under reduced pressure and the residue is partitioned between ethyl acetate and water, followed by the same washing procedure.

-

Causality: The acidic wash removes any unreacted hydrazine, while the basic wash removes unreacted propanoic acid and HOBt. The byproducts from EDC are water-soluble and are removed during these washes.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Summary and Method Comparison

| Feature | Route 1: Esterification/Hydrazinolysis | Route 2: Direct Coupling |

| Key Reagents | Propanoic acid, Ethanol, H₂SO₄, Hydrazine Hydrate | Propanoic acid, Hydrazine, EDC.HCl, HOBt |

| Number of Steps | Two (Isolation of ester recommended) | One (In situ) |

| Typical Overall Yield | High (70-85%) | Good to High (65-90%)[11] |

| Pros | - Uses inexpensive, common reagents- Highly scalable and robust- Well-established procedures | - Fewer steps, shorter overall time- Milder reaction conditions- Avoids heating/reflux |

| Cons | - Two distinct synthetic operations- Requires heating/reflux- Equilibrium-limited first step | - Coupling reagents are expensive- Stoichiometric byproducts generated- Can be sensitive to moisture |

Yields are representative and can vary based on specific conditions and scale.

Safety Considerations

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Carbodiimides (DCC, EDC): These are potent moisture-sensitive allergens and skin sensitizers. Avoid inhalation of dust and direct skin contact.

-

Strong Acids (H₂SO₄): Concentrated sulfuric acid is extremely corrosive. Always add acid to the other reagents slowly and with cooling.

Conclusion

The synthesis of propionohydrazide from propanoic acid is a well-understood transformation achievable through multiple reliable pathways. The classical two-step method involving Fischer esterification followed by hydrazinolysis remains the workhorse for large-scale and cost-sensitive applications due to its use of inexpensive bulk chemicals. For smaller-scale laboratory synthesis, particularly in a drug discovery context where time and mild conditions are prioritized, the direct coupling method offers an efficient and elegant alternative. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to select and execute the optimal synthetic strategy for their specific needs.

References

-

Wang, S. S., Kulesha, I. D., & Winter, D. P. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. Journal of the American Chemical Society, 101(1), 253–254. [Link]

-

Study.com. (n.d.). In the process called esterification, ethanol reacts with propanoic acid, producing ester and water. Homework.Study.com. [Link]

-

Hodžić, A., et al. (2020). Esterification of Propanoic Acid in the Presence of a Homogeneous Catalyst. Journal of Engineering & Processing Management. [Link]

-

Nagwa. (2021). Question Video: Determining the Name of the Ester Produced from the Esterification of Propanoic Acid with Ethanol. [Link]

-

ResearchGate. (2018). A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link]

-

Quora. (2024). What is the ester form when propanol acid plus ethanol? [Link]

-

Pharmaffiliates. (2024). Main methods of synthesizing isoniazid in laboratory. [Link]

-

Salmi, T., et al. (2007). Esterification of propanoic acid with ethanol, 1-propanol and butanol over a heterogeneous fiber catalyst. Chemical Engineering Journal. [Link]

-

Bhosle, M. R., et al. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Chemistry & Biology Interface. [Link]

-

YouTube. (2021). SYNTHESIS OF ISONIAZID. CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. [Link]

- Google Patents. (1974). Method of synthesizing hydrazine compounds carboxylic acids. US3787482A.

-

National Institutes of Health. (n.d.). Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. [Link]

-

National Institutes of Health. (2020). Novel isoniazid derivative as promising antituberculosis agent. PMC. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

OSTI.GOV. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

-

R Discovery. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]

- Google Patents. (2020).

-

Wikipedia. (n.d.). Propionic anhydride. [Link]

-

PrepMate. (n.d.). Discuss the synthesis and applications of propanoic anhydride in organic synthesis. [Link]

-

YouTube. (2023). Synthesis of propanoic acid. Dr. Tania CS. [Link]

-

PrepChem.com. (n.d.). Synthesis of propionic anhydride. [Link]

-

Wikipedia. (n.d.). Ethyl propionate. [Link]

-

PubMed Central. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

-

National Institutes of Health. (n.d.). Ethyl Propionate. PubChem. [Link]

-

National Institutes of Health. (n.d.). 3,3'-Dithiobis(propanoic acid) 1,1'-dihydrazide. PubChem. [Link]

-

ResearchGate. (2015). Synthesis, Coating and Biological evaluation of Ecofriendly fatty acid Hydrazide Derivatives. [Link]

-

Capot Chemical Co.,Ltd. (n.d.). PROPIONIC ACID HYDRAZIDE. [Link]

-

ResearchGate. (2019). Synthesis and biological evaluation of novel 2-(1H-imidazol-2-ylmethylidene)hydrazinyl- 1,3-thiazoles as potential antimicrobial agents. [Link]

-

Letopharm Limited. (n.d.). Propionic acid hydrazide. [Link]

Sources

- 1. Ethyl propionate - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. nagwa.com [nagwa.com]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]

- 9. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. osti.gov [osti.gov]

Introduction: The Versatile Role of the Hydrazide Moiety in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Application of Propionohydrazide Derivatives

Propionohydrazide and its derivatives represent a significant class of compounds in the field of drug discovery and development. These molecules are characterized by a core propionyl group attached to a hydrazide (-CONHNH₂) functional group. The true value of this scaffold, however, is realized upon its further derivatization, most commonly through condensation with aldehydes and ketones to form hydrazide-hydrazones, which possess the characteristic azometine (-NHN=CH-) linkage.[1][2]

These structures are of profound interest to medicinal chemists due to their wide spectrum of biological activities. Hydrazide-hydrazone derivatives have demonstrated potent antitubercular, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The first-line antituberculosis drug, Isoniazid, is a classic example of a hydrazide-containing therapeutic, underscoring the clinical significance of this chemical class.[2][6] This guide provides a comprehensive overview of the core synthetic methodologies for preparing propionohydrazide derivatives, explains the rationale behind experimental choices, and explores their application in modern drug development.

Core Synthetic Methodology: Hydrazinolysis of Propionate Esters

The most fundamental and widely employed method for the synthesis of propionohydrazide is the hydrazinolysis of a corresponding propionate ester. This reaction is a nucleophilic acyl substitution where the hydrazine molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group (-OR).

Causality Behind Experimental Choices:

-

Choice of Starting Material: The reaction typically starts from a methyl or ethyl ester of the corresponding propionic acid (e.g., ethyl propionate).[7] These esters are chosen for their good reactivity and the fact that their alcohol byproducts (methanol or ethanol) are volatile and easily removed from the reaction mixture, which helps drive the reaction to completion.[8]

-

Reactant Stoichiometry: An excess of hydrazine hydrate is often used to ensure the complete consumption of the ester and to maximize the yield of the desired hydrazide.[9]

-

Solvent and Temperature: The reaction is commonly carried out in a protic solvent like ethanol or methanol, which can dissolve both the ester and hydrazine hydrate.[7][10] Heating the mixture to reflux provides the necessary activation energy for the reaction to proceed efficiently within a reasonable timeframe, often ranging from a few hours to 24 hours.[7][9]

General Reaction Scheme: Ester Hydrazinolysis

The process involves the reaction of an ethyl propionate derivative with hydrazine hydrate to yield the corresponding propionohydrazide and ethanol as a byproduct.

Caption: General synthesis of propionohydrazide via hydrazinolysis of an ester.

Experimental Protocol: Synthesis of 3,3'-Dithiobis(propionohydrazide)

This protocol details the synthesis of a specific propionohydrazide derivative, demonstrating the practical application of the hydrazinolysis reaction. The procedure is adapted from established methods.[11][12]

Objective: To synthesize 3,3'-dithiobis(propionohydrazide) from diethyl 3,3'-dithiodipropionate.

Materials & Equipment:

-

Diethyl 3,3'-dithiodipropionate

-

Hydrazine hydrate (80-100%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders

-

Büchner funnel and filter paper

-

Recrystallization apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 3,3'-dithiodipropionate (e.g., 10 g, 37.5 mmol) in ethanol (e.g., 20 mL).[11]

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 12 g, 240 mmol). The large excess helps to drive the reaction towards the product.[11]

-

Reflux: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 5 hours with continuous stirring.[11] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the solid product.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted hydrazine and other soluble impurities.

-

Purification (Recrystallization): Purify the crude 3,3'-dithiobis(propionohydrazide) by recrystallizing from an ethanol-water solution.[11] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

-

Drying and Characterization: Collect the purified crystals by filtration, dry them under vacuum, and determine the yield. Confirm the structure and purity of the final product using analytical techniques such as FT-IR, ¹H-NMR, and melting point determination.[11]

From Hydrazide to Hydrazone: A Gateway to Bioactivity

The synthesized propionohydrazide is often not the final therapeutic agent but a crucial intermediate. The primary amine of the hydrazide group readily undergoes a condensation reaction with the carbonyl group of aldehydes or ketones to form stable hydrazone derivatives.[13][14] This reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) and involves the elimination of a water molecule.

This synthetic step is critical because the resulting N-acylhydrazone moiety (-CO-NH-N=CH-) is a well-established pharmacophore responsible for a wide range of biological activities.[15]

General Reaction Scheme: Hydrazone Formation

Caption: Synthesis of a hydrazide-hydrazone via condensation reaction.

Applications in Drug Development

The structural diversity achievable by reacting propionohydrazides with various aldehydes and ketones allows for the fine-tuning of pharmacological properties. This has led to the development of derivatives with a broad range of therapeutic applications.

| Therapeutic Area | Target/Mechanism of Action | Representative Activity | References |

| Antitubercular | Inhibition of InhA (enoyl-acyl carrier protein reductase), essential for mycolic acid synthesis in Mycobacterium tuberculosis. | Numerous derivatives show potent activity against M. tuberculosis H37Rv, with some exceeding the potency of Isoniazid. | [3],[16],[13],[17] |

| Anticonvulsant | Modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels. | Active in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. | [1],[15],[5],[18] |

| Antimicrobial | Disruption of bacterial or fungal cell wall synthesis or other essential metabolic pathways. | Broad-spectrum activity against various Gram-positive and Gram-negative bacteria and fungal strains. | [19],[20],[21] |

| Anti-inflammatory | Inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX). | Some derivatives show significant anti-inflammatory effects in animal models. | [5] |

The Hydrazide Moiety as a Bioisostere in Drug Design

In medicinal chemistry, bioisosteric replacement is a powerful strategy used to modify a lead compound to improve its potency, selectivity, or pharmacokinetic properties.[22][23] Bioisosteres are functional groups that possess similar physical and chemical properties, allowing them to produce broadly similar biological effects.[24]

The hydrazide-hydrazone linker can be considered a non-classical bioisostere of the amide bond.[25] While amides are ubiquitous in pharmaceuticals, they can be susceptible to enzymatic hydrolysis by proteases. Replacing a labile amide or ester linkage with a more stable hydrazone can enhance the metabolic stability of a drug candidate, leading to improved bioavailability and duration of action.[23][25] This strategic replacement allows the molecule to maintain key hydrogen bonding interactions with its biological target while possessing a more robust chemical nature.[26]

Workflow: From Synthesis to Biological Evaluation

The development of novel propionohydrazide derivatives follows a structured, multi-step process common in drug discovery.

Caption: A typical workflow for the synthesis and evaluation of propionohydrazide derivatives.

Conclusion

Propionohydrazide derivatives are a cornerstone of modern medicinal chemistry, providing a versatile and accessible scaffold for the development of new therapeutic agents. The primary synthetic route via hydrazinolysis of esters is a robust and efficient method, while the subsequent condensation to form hydrazide-hydrazones opens the door to vast chemical diversity and a wide spectrum of biological activities. Their role as stable bioisosteres for more labile functional groups further enhances their utility in drug design. For researchers and drug development professionals, a thorough understanding of the synthesis, derivatization, and biological importance of propionohydrazides is essential for leveraging their full potential in the ongoing search for novel and effective medicines.

References

- SAS Publishers. (n.d.). Anticonvulsant potential of Hydrazone derivatives.

- Mali, S. N., et al. (2024). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). Thieme Connect.

- Siddiqui, N., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. PubMed.

- Mali, S. N., et al. (n.d.). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). Thieme Connect.

- Teneva, Y., et al. (2023). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide-Hydrazone and Thiadiazole Derivatives Targeting InhA. PubMed.

- Unknown. (2024). Main methods of synthesizing isoniazid in laboratory.

- Gümüş, F., et al. (n.d.). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI.

- El-Gohary, N. S., & Shaaban, M. I. (n.d.). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. NIH.

- Upmanyu, N., et al. (n.d.). Synthesis and Anticonvulsant Activity of Some Novel Hydrazone Derivatives. Red Flower Publications.

- Eyube, M. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate.

- Unknown. (n.d.). Isoniazid. [PowerPoint presentation].

- Nesterkina, M., & Kravchenko, I. (2020). Anticonvulsant activity of hydrazone based on (+)-camphor and valproic acid. ResearchGate.

- Unknown. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate.

- ChemicalBook. (n.d.). 3,3'-dithiobis(propionohydrazide) synthesis.

- Ahmedova, S. (n.d.). SYNTHESIS OF DERIVATIVES 2-METHYL-3-(N-MORPHOLYL)PROPIONIC ACID HYDRAZIDE AND ITS PROPERTIES. ResearchGate.

- Küçükgüzel, Ş. G., et al. (n.d.). Biological Activities of Hydrazone Derivatives. PubMed Central.

- van der Velden, J., et al. (n.d.). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. PubMed Central.

- CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2021). SYNTHESIS OF ISONIAZID. YouTube.

- Unknown. (n.d.). Preparation method of hydrazide compound. Google Patents.

- Abbas, A. (2020). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. ResearchGate.

- WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Unknown. (n.d.). Process for the synthesis of isonicotinic acid hydrazide. Google Patents.

- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.

- Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.

- Al Banna, H. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. ResearchGate.

- Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central.

-

Matiychuk, V., et al. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][4]triazino[2,3-c]quinazolines. PubMed Central. Retrieved from

- Kumar, S. (n.d.). Antimicrobial activity of synthesized synthesized propionic acid derivatives. ResearchGate.

- Kumar, S. (n.d.). Antimicrobial activity of synthesized synthesized propionic acid derivatives. ResearchGate.

- PubChem. (n.d.). 3,3'-Dithiobis(propanoic acid) 1,1'-dihydrazide.

- Stanojković, T., et al. (n.d.). Antimicrobial Activity of Some Steroidal Hydrazones. MDPI.

Sources

- 1. saspublishers.com [saspublishers.com]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 5. rfppl.co.in [rfppl.co.in]

- 6. Isoniazid | PPT [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,3'-dithiobis(propionohydrazide) synthesis - chemicalbook [chemicalbook.com]

- 12. 3,3'-Dithiobis(propanoic acid) 1,1'-dihydrazide | C6H14N4O2S2 | CID 521306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide-Hydrazone and Thiadiazole Derivatives Targeting InhA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. drughunter.com [drughunter.com]

- 23. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 24. ctppc.org [ctppc.org]

- 25. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to the Applications of Propionohydrazide in Organic Synthesis

Introduction

Propionohydrazide, a versatile and highly reactive organic molecule, serves as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a propionyl group, makes it an invaluable building block for synthetic chemists. This guide provides a comprehensive overview of the applications of propionohydrazide in modern organic synthesis, with a particular focus on its utility in the construction of pharmacologically relevant pyrazole and 1,3,4-oxadiazole scaffolds, as well as the formation of bioactive hydrazones. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Core Physicochemical Properties of Propionohydrazide

| Property | Value | Reference |

| CAS Number | 3538-46-1 | [1] |

| Molecular Formula | C₃H₈N₂O | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 131-134 °C | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

I. Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and highly efficient method for the preparation of pyrazole and pyrazolone rings.[2] This reaction involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with a hydrazine derivative like propionohydrazide.[3][4]

Mechanistic Pathway

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of the more reactive ketone carbonyl of the β-dicarbonyl compound with propionohydrazide. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazide onto the ester carbonyl, leading to cyclization. Subsequent dehydration yields the stable aromatic pyrazole ring.[5][6]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-Propionyl-3-methyl-5-pyrazolone

Objective: To synthesize 1-propionyl-3-methyl-5-pyrazolone from propionohydrazide and ethyl acetoacetate.

Materials:

-

Propionohydrazide (1 mmol, 88.11 mg)

-

Ethyl acetoacetate (1 mmol, 130.14 mg)

-

Glacial acetic acid (catalytic amount)

-

Ethanol (5 mL)

Procedure:

-

To a solution of propionohydrazide (1 mmol) in ethanol (5 mL) in a round-bottom flask, add ethyl acetoacetate (1 mmol).

-

Add a few drops of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid is washed with cold diethyl ether and dried under vacuum to yield the pure product.

| Entry | β-Dicarbonyl Compound | Product | Yield (%) |

| 1 | Ethyl acetoacetate | 1-Propionyl-3-methyl-5-pyrazolone | 85-95 |

| 2 | Diethyl malonate | 1-Propionyl-pyrazolidine-3,5-dione | 80-90 |

| 3 | Acetylacetone | 1-Propionyl-3,5-dimethylpyrazole | 90-98 |

II. Synthesis of 1,3,4-Oxadiazole Derivatives

Propionohydrazide is a key precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocyclic compounds with a wide range of biological activities.[7][8] The most common synthetic route involves the cyclodehydration of an N-acylhydrazide, which can be formed in situ from propionohydrazide and a carboxylic acid or its derivative.[9][10]

Mechanistic Pathway

The synthesis of 1,3,4-oxadiazoles from propionohydrazide and a carboxylic acid typically proceeds by an initial N-acylation of the propionohydrazide to form a 1,2-diacylhydrazine intermediate. This intermediate then undergoes acid-catalyzed cyclodehydration to yield the 1,3,4-oxadiazole ring.[7][11]

Caption: General scheme for 1,3,4-oxadiazole synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-5-propyl-1,3,4-oxadiazole

Objective: To synthesize 2-phenyl-5-propyl-1,3,4-oxadiazole from propionohydrazide and benzoic acid.

Materials:

-

Propionohydrazide (1 mmol, 88.11 mg)

-

Benzoic acid (1 mmol, 122.12 mg)

-

Phosphorus oxychloride (POCl₃, 3 mL)

Procedure:

-

In a round-bottom flask, a mixture of propionohydrazide (1 mmol) and benzoic acid (1 mmol) is taken in phosphorus oxychloride (3 mL).

-

The reaction mixture is refluxed for 5-7 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and slowly poured into crushed ice with constant stirring.

-

The precipitated solid is filtered, washed with a cold solution of sodium bicarbonate, and then with cold water.

-

The crude product is recrystallized from ethanol to afford the pure 2-phenyl-5-propyl-1,3,4-oxadiazole.

| Entry | Carboxylic Acid | Dehydrating Agent | Product | Yield (%) |

| 1 | Benzoic acid | POCl₃ | 2-Phenyl-5-propyl-1,3,4-oxadiazole | 75-85 |

| 2 | Acetic acid | PPA | 2-Methyl-5-propyl-1,3,4-oxadiazole | 70-80 |

| 3 | Nicotinic acid | SOCl₂ | 2-(Pyridin-3-yl)-5-propyl-1,3,4-oxadiazole | 72-82 |

III. Formation of Bioactive Hydrazones (Schiff Bases)

Propionohydrazide readily reacts with various aldehydes and ketones to form stable hydrazones, also known as Schiff bases.[12][13] These compounds are not only important intermediates in the synthesis of other heterocyclic systems but also exhibit a wide range of biological activities themselves.[14][15]

Mechanistic Pathway

The formation of a hydrazone from propionohydrazide and an aldehyde or ketone is a condensation reaction. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone.[16]

Caption: General scheme for hydrazone formation.

Experimental Protocol: Synthesis of N'-(4-Chlorobenzylidene)propionohydrazide

Objective: To synthesize a hydrazone from propionohydrazide and 4-chlorobenzaldehyde.

Materials:

-

Propionohydrazide (1 mmol, 88.11 mg)

-

4-Chlorobenzaldehyde (1 mmol, 140.57 mg)

-

Ethanol (10 mL)

-

Glacial acetic acid (2-3 drops)

Procedure:

-

Dissolve propionohydrazide (1 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add 4-chlorobenzaldehyde (1 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazone.

IV. Applications in Medicinal Chemistry

Derivatives of propionohydrazide are of significant interest in drug discovery due to their diverse pharmacological activities.[17] The incorporation of the propionohydrazide moiety into various heterocyclic scaffolds often leads to compounds with enhanced biological profiles.

Antimicrobial and Antifungal Activity

Many hydrazone derivatives of propionohydrazide exhibit significant antimicrobial and antifungal properties.[17][18] The presence of the azomethine group (-N=CH-) is often crucial for their biological activity.[19] For instance, Schiff bases derived from propionohydrazide and substituted aromatic aldehydes have shown potent activity against various bacterial and fungal strains.[12][20]

Anticancer Activity

The pyrazole and 1,3,4-oxadiazole nuclei, readily accessible from propionohydrazide, are present in numerous anticancer agents.[21][22] Propionohydrazide-derived heterocyclic compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.[19][23] The mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways.[24]

Conclusion

Propionohydrazide has proven to be a remarkably versatile and indispensable building block in organic synthesis. Its ability to readily participate in cyclocondensation reactions provides efficient access to a wide variety of heterocyclic compounds, most notably pyrazoles and 1,3,4-oxadiazoles. The derivatives of propionohydrazide have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for the development of new therapeutic agents. The synthetic protocols outlined in this guide are robust and can be adapted to generate a large library of compounds for further investigation in medicinal chemistry and materials science. The continued exploration of the reactivity of propionohydrazide is expected to unveil new synthetic methodologies and lead to the discovery of novel molecules with significant practical applications.

References

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Novel synthesis of 1, 3, 4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Molecules, 17(5), 5793-5803.

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

-

New Journal of Chemistry (RSC Publishing). A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

NIH. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

-

Bentham Science. Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

-

Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. [Link]

-

ResearchGate. (2015). (PDF) Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. [Link]

-

ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

-

ResearchGate. (2010). A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. | Request PDF. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

-

ResearchGate. (2024). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

-

ResearchGate. (2018). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. [Link]

-

ResearchGate. Knorr pyrazole synthesis | Request PDF. [Link]

-

NIH. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

-

Preprints.org. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

-

NIH. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. [Link]

-

NIH. (2018). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

-

ResearchGate. (2015). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. [Link]

-

RSC Publishing. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. [Link]

-

ResearchGate. (2009). Synthesis of some substituted 1,3,4-oxadiazoles, thiadiazoles and 1,2,4-triazoles. [Link]

-

MDPI. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. [Link]

-

Slideshare. (2022). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. [Link]

-

NIH. (2021). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. [Link]

-

Scilit. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. [Link]

-

Bentham Science. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

-

ResearchGate. (2019). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone un. [Link]

-

MDPI. (2019). Antimicrobial Activity of Some Steroidal Hydrazones. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

NIH. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. [Link]

-

MDPI. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. [Link]

-

NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

NIH. (2014). A review exploring biological activities of hydrazones. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

NIH. (2024). Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. [Link]

-

NIH. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. [Link]

Sources

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. name-reaction.com [name-reaction.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. jk-sci.com [jk-sci.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. archives.ijper.org [archives.ijper.org]

- 23. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

Propionohydrazide in Medicinal Chemistry: A Technical Guide to Synthesis, Derivatization, and Therapeutic Applications

Foreword

The hydrazide functional group represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a vast array of biologically active compounds.[1] Its unique chemical reactivity and structural properties allow for the facile construction of diverse molecular architectures, leading to the discovery of novel therapeutic agents. Among the simpler alkyl hydrazides, propionohydrazide (C₃H₈N₂O) emerges as a particularly valuable building block. While unassuming in its own structure, it provides a robust and adaptable platform for developing potent molecules targeting a spectrum of diseases.

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of propionohydrazide's role in medicinal chemistry. We will move beyond a simple recitation of facts to delve into the causality behind its utility—explaining why it is chosen, how it is manipulated, and the therapeutic potential that has been unlocked through its application. The protocols and mechanisms described herein are grounded in established literature, providing a trustworthy foundation for laboratory investigation and conceptual drug design.

Core Principles: Synthesis and Chemical Profile of Propionohydrazide

Propionohydrazide, also known as propanoic hydrazide, is a fundamental reagent whose utility stems from its straightforward synthesis and predictable reactivity.

Synthesis Protocol

The most common and efficient synthesis of propionohydrazide involves the reaction of an ester, typically methyl or ethyl propionate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is widely adopted due to its high yield and operational simplicity.

Experimental Protocol: Synthesis of Propionohydrazide

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl propionate (1.0 eq).

-

Solvent: Add ethanol as a solvent to ensure homogeneity of the reactants.

-

Reagent Addition: Slowly add hydrazine hydrate (H₂NNH₂·H₂O) (1.2 eq) to the flask. The slight excess of hydrazine ensures the complete conversion of the ester.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is often a solid.

-

Purification: The crude propionohydrazide can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield a colorless solid.[2][3]

Causality Insight: The choice of an ester as the starting material is strategic. Esters are excellent acylating agents for a strong nucleophile like hydrazine, possessing a good leaving group (alkoxide) that facilitates the reaction.[1] Ethanol is a common solvent as it readily dissolves both reactants and is easily removed post-reaction.

Physicochemical Properties

Understanding the core properties of propionohydrazide is essential for its effective use in further synthetic steps.

| Property | Value | Source |

| CAS Number | 5818-15-5 | [2] |

| Molecular Formula | C₃H₈N₂O | [2] |

| Molecular Weight | 88.11 g/mol | [2][3] |

| Appearance | Colorless to light yellow solid | [4] |

| Melting Point | 179-180 °C | [2][3] |

| Key Functional Groups | Primary amine (-NH₂), Amide (C=O)NH |

The presence of the terminal primary amine (-NH₂) is the key to propionohydrazide's versatility, as this group is a potent nucleophile, ready to react with electrophilic centers, most notably carbonyls.

The Hydrazone Motif: Propionohydrazide as a Versatile Synthon

The single most important reaction of propionohydrazide in medicinal chemistry is its condensation with aldehydes and ketones to form hydrazones. This reaction provides a simple and efficient method for linking the propionyl scaffold to a vast array of other chemical moieties, particularly aromatic and heterocyclic rings.

The Hydrazone Formation Reaction

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the stable N-acylhydrazone.

Caption: Fig. 1: General workflow for hydrazone synthesis.

Causality Insight: This reaction is a cornerstone of combinatorial chemistry and library synthesis.[5] The azomethine (-NH-N=CH-) group formed is a key pharmacophore in its own right, contributing to the biological activity of the final molecule.[6] The stability of the hydrazone bond under physiological conditions, coupled with the ease of its formation, makes it an ideal linker for joining different molecular fragments.

Therapeutic Applications of Propionohydrazide Derivatives

By leveraging hydrazone synthesis and other derivatizations, the simple propionohydrazide core has been incorporated into molecules with a wide range of pharmacological activities.[7]

Antimicrobial and Antitubercular Agents

The hydrazide moiety is famously present in the frontline antituberculosis drug Isoniazid (INH).[5][8] This has inspired extensive research into other hydrazide-containing compounds, including those derived from propionohydrazide, as novel antimicrobial agents.

-

Mechanism of Action: While the exact mechanism varies, many hydrazone derivatives exert their antimicrobial effect by inhibiting essential cellular processes. In the case of tuberculosis, INH and its analogs interfere with the synthesis of mycolic acid, a critical component of the mycobacterial cell wall.[8] For other bacteria and fungi, propionohydrazide derivatives may inhibit DNA gyrase, disrupt biofilm formation, or interfere with other key enzymes.[9][10]

-

Structural Rationale: The combination of a lipophilic group (often an aromatic or heterocyclic ring from the aldehyde/ketone) with the polar hydrazone linker creates an amphipathic molecule. This structure facilitates passage through the lipid-rich cell walls of microorganisms like Mycobacterium tuberculosis.[11]

Key Findings from Literature:

| Derivative Class | Target Organism(s) | Observed Activity | Reference |

| Adamantyl-carbohydrazones | Gram-positive bacteria, C. albicans | Moderate to strong antibacterial/antifungal | [12][13] |

| Isatin Hydrazides | M. tuberculosis | Potent antimycobacterial (MIC up to 6.25 µg/mL) | [8] |

| Schiff Bases of Propionic Acid | S. aureus, B. subtilis, E. coli | In vitro antimicrobial activity | [14] |

| Pyrrolidine-2,5-dione Derivatives | Bacteria and yeasts | Moderate antimicrobial activity | [15] |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[16] Hydrazone derivatives, including those built on a propionohydrazide scaffold, have emerged as a promising class of anticonvulsant agents.[9]

-

Mechanism of Action: The anticonvulsant activity of these compounds is often evaluated in animal models like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests.[17] While the precise mechanisms are diverse, some derivatives are thought to act by blocking voltage-gated sodium channels, similar to established AEDs like safinamide.[16][18] Others may modulate GABAergic neurotransmission or interact with other CNS targets.

-

Structural Rationale: The N-acylhydrazone structure is considered a key pharmacophore for anticonvulsant activity. The presence of an aryl group, a hydrogen-bonding domain (NH-C=O), and a terminal lipophilic moiety are common features in active compounds. The propionyl group serves as a simple, non-bulky lipophilic element.

Representative Research: Studies on isatin-based hydrazones have shown remarkable protective activity in both MES and PTZ models in mice, suggesting potential as broad-spectrum anticonvulsant leads.[17] Similarly, other propanamide derivatives have demonstrated potent activity in mouse seizure models with favorable safety profiles.[16][19]

Anti-inflammatory Agents

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prime example.[7][20] By modifying the carboxylic acid group into a hydrazide and subsequently a hydrazone, researchers have developed novel compounds with significant anti-inflammatory and analgesic properties.

-

Mechanism of Action: The primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[7] While many propionohydrazide derivatives likely share this mechanism, the hydrazone modification can alter the compound's selectivity for COX-1 vs. COX-2, potentially reducing gastrointestinal side effects.[21]

-

Experimental Validation: The anti-inflammatory potential of new derivatives is typically assessed using the carrageenan-induced paw edema model in rats.[22][23] Analgesic effects are often measured via the acetic acid-induced writhing test.[22] Several studies have reported that new aroyl propionic acid hydrazones decrease writhing behaviors and paw swelling comparable to the standard drug diclofenac.[22]

Propionohydrazide as a Linker in Targeted Drug Delivery

Beyond creating intrinsically active molecules, the hydrazide functional group is a powerful tool for constructing drug conjugates, such as Antibody-Drug Conjugates (ADCs). The goal of an ADC is to use an antibody to selectively deliver a highly potent cytotoxic "payload" to cancer cells, sparing healthy tissue.[24]

The formation of a hydrazone bond is a key strategy for attaching the drug to the antibody or targeting ligand.[25]

Caption: Fig. 2: Role of a hydrazone linker in an ADC.

Causality Insight: The hydrazone bond is particularly attractive for this application because it is relatively stable at physiological pH (7.4) found in the bloodstream but is susceptible to hydrolysis under the mildly acidic conditions (pH 5.0-6.5) inside cellular endosomes and lysosomes.[25] This pH-dependent cleavage allows the ADC to remain intact and non-toxic during circulation but ensures the potent payload is released once the conjugate has been internalized by the target cancer cell.[26][] The propionohydrazide provides the core hydrazide functionality for this cleavable linker strategy.

Conclusion and Future Outlook

Propionohydrazide is a testament to the principle that simple, fundamental molecules can be the starting point for complex and potent therapeutic agents. Its value lies in its accessibility and the robust, predictable chemistry of its hydrazide group. The formation of N-acylhydrazones is a high-yield, versatile reaction that enables the rapid synthesis of large libraries of compounds for screening.

The demonstrated efficacy of propionohydrazide derivatives across antimicrobial, anticonvulsant, and anti-inflammatory applications confirms the utility of this scaffold.[7] Furthermore, its application as a cleavable linker in targeted drug delivery highlights its continued relevance in cutting-edge pharmaceutical design.[24][25]

Future research will likely focus on creating more complex propionohydrazide derivatives, exploring novel heterocyclic partners, and fine-tuning the pharmacokinetic properties of these molecules. As the challenges of drug resistance and the need for more targeted therapies grow, the strategic application of foundational synthons like propionohydrazide will remain a critical component of the medicinal chemist's toolkit.

References

- Guedes, G. P., de Souza, I. L. A., & de Simone, C. A., et al. (2023).

- Phan, D. C., Vu, T. K. T., & Tran, T. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. MDPI.

- Sharma, S., & Sharma, P. C. (2017).

- (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety.

- Klopčič, I., & Dolenc, M. S. (2023).

- (n.d.). Propionic acid hydrazide CAS#: 5818-15-5. ChemicalBook.

- (n.d.). PROPIONIC ACID HYDRAZIDE 5818-15-5 wiki. Guidechem.

- (n.d.). Propionic acid hydrazide | 5818-15-5. ChemicalBook.

- (2014). Synthesis and anti-nociceptive, anti-inflammatory activities of new aroyl propionic acid derivatives including N-acylhydrazone motif.

- (2025). Propionic acid hydrazide | 5818-15-5. ChemicalBook.

- (n.d.). The anticonvulsant activity of the reference drug and derivatives 3.1 -...

- (n.d.). PDPH (3-(2-pyridyldithio)propionyl hydrazide). Sigma-Aldrich.

- Al-Abdullah, E. S., Al-Tuwaijri, H. M., & Al-Dhfyan, A., et al. (n.d.). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. NIH.

- De-Souza, A. O., Richardson, D. R., & Menezes, F. G. (n.d.). Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide. NIH.

- Fadaie, A., Zahmatkesh, A., & Khanavi, M., et al. (n.d.). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)

- Sharma, R., & Kumar, S. (2012). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)

- (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

- Gouda, A. M., El-Gazzar, M. G., & Al-Dhfyan, A., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.

- (n.d.). Antimicrobial activity of synthesized synthesized propionic acid derivatives.

- Sidoryk, K., Kącka, A., & Wujec, M., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH.

- (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar.

- (2024). Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review. MDPI.

- Goolamali, S. I., & Plummer, N. (1985). Anti-arthritic propionic acid derivatives and 17-oxosteroid measurements--a direct interference. PubMed.

- Jin, Y. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central.

- Stanković, N., Novaković, I., & Dajić-Stevanović, Z., et al. (2022). Antimicrobial Activity of Some Steroidal Hydrazones. MDPI.

- (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. MDPI.

- Dawidowski, M., Krall, A., & Socała, K., et al. (2011). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. PubMed.

- Tajeu, K. K., Wouessidjewe, D., & Ngnintedo, D., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. NIH.

- González Alvarez, R., & Arruzazabala, M. L. (1981). Current views of the mechanism of action of prophylactic antiallergic drugs. PubMed.

- (2025). Determination of Molecular Properties Effectuating the Growth Inhibition of Mycobacterium Tuberculosis by Various Small Molecule Hydrazides | Request PDF.

- (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. R Discovery.

- (2020).

- (2023). Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec DMPK.

- Kumar, P., Sangam, & Bala, V. C., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.

- Lang, R., & Zick, Y. (2021).

- (2024).

- Justino, P. C. F., Franco, C., & Sidrim, J. J. C., et al. (2021). Plant-Derivatives Small Molecules with Antibacterial Activity. MDPI.

- (2023). Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. BOC Sciences.

- (2024). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. Propionic acid hydrazide | 5818-15-5 [chemicalbook.com]

- 5. hygeiajournal.com [hygeiajournal.com]

- 6. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. researchgate.net [researchgate.net]

- 21. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 25. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]

Propionohydrazide Derivatives: A Technical Guide to Their Antimicrobial and Antifungal Properties

Abstract

In the persistent search for novel therapeutic agents to combat the growing threat of antimicrobial resistance, propionohydrazide derivatives have emerged as a promising class of compounds. This technical guide provides a comprehensive overview of the synthesis, antimicrobial, and antifungal properties of these molecules. We will delve into their structure-activity relationships, explore their potential mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new and effective antimicrobial agents.

Introduction: The Propionohydrazide Scaffold

Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. They have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] Propionohydrazide, the hydrazide derivative of propionic acid, serves as a versatile scaffold for the synthesis of a diverse array of derivatives. The core structure of propionohydrazide can be readily modified, most commonly through condensation reactions with various aldehydes and ketones to form propionohydrazones.[2] This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR) to optimize their biological efficacy.

The fundamental synthetic route to propionohydrazide derivatives, specifically hydrazones, involves a straightforward condensation reaction. This typically entails reacting propionohydrazide with a selected aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid.[2]

Antimicrobial Properties of Propionohydrazide Derivatives

Propionohydrazide derivatives have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is significantly influenced by the nature of the substituents attached to the core propionohydrazide structure.

Structure-Activity Relationship (SAR) in Antibacterial Activity

The relationship between the chemical structure of propionohydrazide derivatives and their antibacterial activity is a critical aspect of their development as potential therapeutic agents. Key structural features that influence their efficacy include:

-

Aromatic and Heterocyclic Moieties: The introduction of aromatic and heterocyclic rings via the formation of hydrazones is a common strategy to enhance antibacterial activity. The nature and substitution pattern of these rings play a crucial role. For instance, the presence of electron-withdrawing groups on an aromatic ring can modulate the electronic properties of the entire molecule, potentially leading to increased interaction with bacterial targets.[3]

-